![molecular formula C17H16ClNO B1292936 2-Azetidinomethyl-2'-chlorobenzophenone CAS No. 898755-03-8](/img/structure/B1292936.png)
2-Azetidinomethyl-2'-chlorobenzophenone
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Overview
Description
2-Azetidinomethyl-4’-chlorobenzophenone is a chemical compound with the molecular formula C17H16ClNO . It is also known by its synonyms such as 898754-77-3, (2-(Azetidin-1-ylmethyl)phenyl)(4-chlorophenyl)methanone, and others .
Molecular Structure Analysis
The molecular structure of 2-Azetidinomethyl-4’-chlorobenzophenone consists of a four-membered azetidinone ring attached to a benzophenone group . The InChIKey of the compound is LRZLERVOVRFNRL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of 2-Azetidinomethyl-4’-chlorobenzophenone is 285.8 g/mol . It has a computed XLogP3-AA value of 3.9, indicating its lipophilicity . The compound has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . Its exact mass and monoisotopic mass are 285.0920418 g/mol . The topological polar surface area is 20.3 Ų .Scientific Research Applications
C17H16ClNO C_{17}H_{16}ClNO C17H16ClNO
, has a variety of potential applications in scientific research .Pharmaceutical Drug Synthesis
2-Azetidinomethyl-2’-chlorobenzophenone: is a valuable intermediate in the synthesis of pharmaceutical drugs. Its structure is conducive to forming the backbone of various therapeutic agents. For instance, compounds with azetidine rings, like this one, are often used in the development of drugs with antibacterial and antiviral properties .
Future Directions
properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(2-chlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-16-9-4-3-8-15(16)17(20)14-7-2-1-6-13(14)12-19-10-5-11-19/h1-4,6-9H,5,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJALEJLHXMUOPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643715 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azetidinomethyl-2'-chlorobenzophenone | |
CAS RN |
898755-03-8 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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